molecular formula C19H30O4 B1664213 8-Gingerol CAS No. 23513-08-8

8-Gingerol

Cat. No.: B1664213
CAS No.: 23513-08-8
M. Wt: 322.4 g/mol
InChI Key: BCIWKKMTBRYQJU-INIZCTEOSA-N
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Description

8-Gingerol is a phenolic compound found in ginger (Zingiber officinale Roscoe). It is one of the major bioactive components responsible for the characteristic pungent taste of ginger. Ginger has been used for centuries in traditional medicine for its various health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

8-Gingerol, a phenolic compound found in ginger, has been shown to interact with several targets in the body. It has been reported to have the best binding affinities to receptor proteins in disease conditions such as diabetes, inflammation, obesity, and SARS-CoV-2 . In particular, this compound has been found to inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulate immune response, and protect against organ failures in experimental and animal models . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . These pathways play crucial roles in inflammation, oxidative stress, and immunity, contributing to a plethora of pharmacological activities of this compound .

Pharmacokinetics

This compound is absorbed after oral dosing and can be detected as glucuronide and sulfate conjugates . No participant had detectable free this compound . The maximum concentration (Cmax) and area under the curve (AUC) values estimated for a 2.0-g dose are 0.23 ± 0.16 μg/mL and 18.1 ± 20.3 μg·hr/mL respectively . The time to reach maximum concentration (Tmax) is 73.1 ± 29.4 minutes, and the analytes had elimination half-lives less than 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to alleviate inflammation by inhibiting the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines . It also suppresses the gene expression and production of pro-inflammatory cytokines and oxidant agents . Moreover, it has been shown to activate innate immune components such as stimulation of macrophages and lymphocytes, modulate the cytokine profile, decrease the incidence of infection, and stimulate the apoptosis process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the bioavailability of this compound can be affected by factors such as the presence of other compounds, the method of administration, and individual differences in metabolism . Furthermore, the biological activities of this compound, such as its antioxidant and anti-inflammatory capacities, can be influenced by the physiological environment in which it acts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Gingerol can be synthesized through several chemical routes. One common method involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, this compound is often extracted from ginger rhizomes using solvent extraction methods. The ginger is dried and ground into a powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Gingerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Gingerol has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWKKMTBRYQJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178078
Record name (8)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23513-08-8
Record name [8]-Gingerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8)-Gingerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (8)-GINGEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of 8-gingerol?

A1: this compound interacts with various molecular targets, contributing to its diverse pharmacological effects. Research suggests it inhibits the activity of enzymes such as phosphodiesterase 4D (PDE4D) [] and phospholipase C β [], influencing intracellular signaling pathways related to inflammation and smooth muscle relaxation. It also shows potential to inhibit the PT-domain of Polyketide synthase A (PksA), an enzyme involved in aflatoxin biosynthesis [].

Q2: How does this compound influence airway smooth muscle relaxation?

A2: Studies on human airway smooth muscle (ASM) reveal that this compound potentiates the relaxant effects of β-agonists, commonly used in asthma treatment []. This potentiation involves inhibiting PDE4D activity and modulating cytoskeletal regulatory proteins, ultimately leading to ASM relaxation [].

Q3: Does this compound impact calcium regulation in cells?

A3: Yes, research indicates that this compound can influence calcium (Ca2+) regulation. In human ASM cells, this compound has been shown to blunt Ca2+ responses to stimuli like bradykinin and S-(-)-Bay K 8644 []. Additionally, this compound has been found to activate the Ca2+-pumping adenosine triphosphatase of the sarcoplasmic reticulum, potentially contributing to its cardiotonic effects [].

Q4: Can this compound affect immune responses?

A4: this compound exhibits immunosuppressive activity in mice models. It suppresses the proliferation of splenocytes stimulated by lipopolysaccharide (LPS), concanavalin A (ConA), and ovalbumin (OVA) []. This immunosuppressive effect could be attributed to the direct inhibition of sensitized T and B lymphocytes [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound possesses the molecular formula C17H26O4 and a molecular weight of 294.38 g/mol.

Q6: Are there spectroscopic methods to identify and characterize this compound?

A6: Yes, various spectroscopic techniques can be employed to characterize this compound. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the molecule, including the position of hydrogen atoms (1H NMR) []. * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification [, ]. * Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the molecule's electronic transitions and can be used for quantitative analysis [].

Q7: How does the structure of this compound compare to other gingerols, and what are the implications for their activities?

A7: this compound belongs to the gingerol family, which shares a similar structure consisting of a phenolic head group, an aliphatic chain, and a hydroxyl group. The primary structural difference among gingerols lies in the length of the aliphatic chain. This compound possesses an eight-carbon chain, while 6-gingerol and 10-gingerol have six and ten carbons, respectively. This structural variation contributes to differences in their potencies and activities.

Q8: What is known about the stability of this compound, and are there strategies to improve its formulation?

A8: While the provided research papers do not directly address the stability of this compound, they highlight the use of extraction and analytical techniques to characterize and quantify its presence in ginger samples. For instance, one study utilized high-performance liquid chromatography (HPLC) to assess the content of this compound and other gingerols in dried ginger, processed ginger, and fresh ginger []. Another study employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to determine the concentration of this compound and its counterparts in twelve ginger accessions [].

Q9: What are the common analytical methods used to quantify this compound and related compounds in ginger samples?

A9: Several analytical techniques are employed to quantify this compound and its related compounds:

  • High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying this compound and other gingerols in ginger samples [, , , , , , ].
  • Ultra-high-performance liquid chromatography (UPLC): Offers improved resolution and sensitivity compared to HPLC for analyzing gingerols [].
  • Thin-layer chromatography (TLC): A simpler and cost-effective technique for the separation and identification of gingerols [, ].
  • Mass spectrometry (MS): Often coupled with HPLC or UPLC to provide accurate identification and quantification of gingerols based on their mass-to-charge ratios [, , , ].

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